Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3. It is a pale-yellow to yellow-brown liquid that is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the cyano group would yield an amine.
Scientific Research Applications
Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A closely related compound with similar chemical properties.
tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives: Various derivatives with modifications to the functional groups.
Uniqueness
Tert-butyl (2s,4r)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHTUPLABYFOKC-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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